molecular formula C20H22N4O2S B2416592 N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476435-23-1

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No. B2416592
CAS RN: 476435-23-1
M. Wt: 382.48
InChI Key: SKNOUZWQCHPNTL-UHFFFAOYSA-N
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Description

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide, also known as BZT-55, is a chemical compound that has been studied for its potential applications in scientific research. BZT-55 is a member of the triazolobenzodiazepine family of compounds, which have been shown to have a variety of biological effects.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is associated with the synthesis and structural analysis of various derivatives, which have potential applications in medicinal chemistry and drug discovery. Studies have focused on the synthesis of benzamide analogues and their binding affinity to specific receptors, highlighting their potential in the development of new therapeutic agents. For example, research on sigma-2 receptors has led to the development of novel ligands with high affinity, providing insights into receptor function and potential therapeutic targets (Xu et al., 2005).

Antimicrobial Screening

Several studies have investigated the antimicrobial properties of derivatives of "N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide". These compounds have been tested against various strains of bacteria and fungi, demonstrating significant antimicrobial activities. This suggests their potential as novel agents in treating microbial infections and diseases (Desai et al., 2013).

Molecular Docking and Theoretical Studies

Theoretical studies, including density functional theory (DFT) calculations and molecular docking, have been employed to understand the interaction mechanisms of these compounds with biological targets. Such studies offer valuable insights into the design of more effective and selective drug candidates, highlighting the relevance of "N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide" derivatives in drug design and discovery (Karayel, 2021).

Antifungal Activity

Research on Schiff bases derived from "N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide" has revealed promising antifungal activities against several pathogens. These findings suggest potential applications in developing new antifungal agents that can address the growing problem of fungal resistance (Qingcu, 2014).

properties

IUPAC Name

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-27-20-23-22-18(24(20)14-15-7-5-4-6-8-15)13-21-19(25)16-9-11-17(26-2)12-10-16/h4-12H,3,13-14H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNOUZWQCHPNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

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